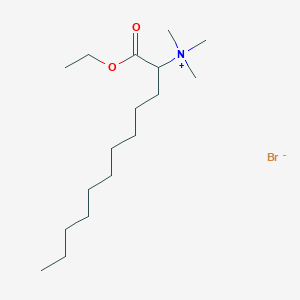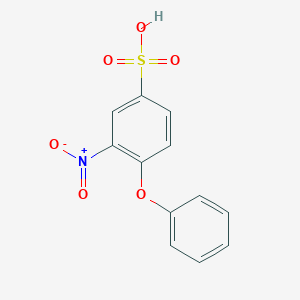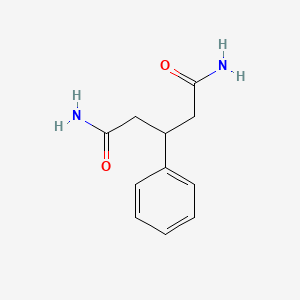
2-Chloro-N,N-dimethyl-P-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N,N-dimethyl-P-toluidine is an organic compound with the molecular formula C9H12ClN. It is a derivative of toluidine, where the para position of the benzene ring is substituted with a chlorine atom, and the amino group is dimethylated. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-N,N-dimethyl-P-toluidine can be synthesized through several methods. One common method involves the chlorination of N,N-dimethyl-P-toluidine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the para position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions
2-Chloro-N,N-dimethyl-P-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N,N-dimethyl-P-toluidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-N,N-dimethyl-P-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-N,N-dimethyl-P-toluidine involves its interaction with specific molecular targets. The chlorine atom and dimethylamino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-N,N-diethyl-P-toluidine: Similar structure but with ethyl groups instead of methyl groups.
N,N-dimethyl-P-toluidine: Lacks the chlorine atom.
P-toluidine: Lacks both the chlorine atom and dimethylation.
Uniqueness
2-Chloro-N,N-dimethyl-P-toluidine is unique due to the presence of both the chlorine atom and the dimethylamino group. This combination imparts specific chemical properties and reactivity that are distinct from its analogs. The chlorine atom enhances its electrophilicity, while the dimethylamino group provides nucleophilic sites for various reactions.
特性
CAS番号 |
196803-74-4 |
|---|---|
分子式 |
C9H12ClN |
分子量 |
169.65 g/mol |
IUPAC名 |
2-chloro-N,N,4-trimethylaniline |
InChI |
InChI=1S/C9H12ClN/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,1-3H3 |
InChIキー |
GPYYUDWDKLIISZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)
![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)





![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)

![5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)
![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)

